Biotin-11-dUTP (trisodium)
CAS No.:
Cat. No.: VC16632558
Molecular Formula: C28H42N6Na3O17P3S
Molecular Weight: 928.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H42N6Na3O17P3S |
|---|---|
| Molecular Weight | 928.6 g/mol |
| IUPAC Name | trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C28H45N6O17P3S.3Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;/q;3*+1/p-3/b7-6+;;;/t18-,19-,20+,21-,24+,25-;;;/m0.../s1 |
| Standard InChI Key | PFQCNFZNKCXKMG-WQQZWWPZSA-K |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Introduction
Chemical and Structural Characteristics
Molecular Composition
Biotin-11-dUTP (trisodium) has the molecular formula and a molecular weight of 928.6 g/mol. The trisodium counterions neutralize the triphosphate group’s negative charges, improving aqueous solubility. The core structure consists of three components:
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Deoxyuridine triphosphate (dUTP): A pyrimidine nucleotide with a deoxyribose sugar and triphosphate group.
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11-atom spacer: A polyethylene glycol-like linker that minimizes steric hindrance during enzymatic incorporation.
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Biotin moiety: A vitamin-derived molecule with high affinity for streptavidin ().
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 928.6 g/mol | |
| CAS Number | 86303-25-5 | |
| Solubility | 1 mM in aqueous solution (pH 7.0) |
Synthesis and Purification
The synthesis of Biotin-11-dUTP involves coupling biotin to dUTP via a linker. Key steps include:
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Activation of Biotin: The carboxyl group of biotin is activated using carbodiimide reagents.
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Conjugation to dUTP: The activated biotin reacts with an amino-modified dUTP derivative, forming an amide bond.
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Deprotection and Purification: Protecting groups are removed, and the product is purified via reverse-phase HPLC to ≥95% purity.
Critical challenges include maintaining the nucleotide’s enzymatic compatibility and avoiding hydrolysis of the triphosphate group. The trisodium salt is obtained through ion exchange, ensuring stability during storage at −20°C .
Enzymatic Incorporation and Applications
DNA Polymerase Compatibility
Biotin-11-dUTP serves as a substrate for multiple DNA polymerases, including:
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Taq DNA Polymerase: Used in PCR for amplifying biotin-labeled DNA .
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Klenow Fragment: Facilitates nick translation and random-primed labeling .
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Reverse Transcriptases: Enables biotinylation during cDNA synthesis .
Optimal incorporation requires a 1:1 molar ratio of Biotin-11-dUTP to dTTP, though ratios up to 50% biotinylated nucleotide retain polymerase activity.
Key Applications
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Non-Radioactive DNA Labeling: Replaces radioactive probes in Southern blotting and FISH .
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Pull-Down Assays: Biotinylated DNA isolates target sequences via streptavidin-coated beads.
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Single-Molecule Studies: Enables visualization of DNA replication using quantum dot-streptavidin conjugates.
Table 2: Application-Specific Protocols
| Application | Enzyme Used | Biotin-11-dUTP Concentration |
|---|---|---|
| PCR Labeling | Taq Polymerase | 10–50 µM |
| Nick Translation | DNA Polymerase I | 20–100 µM |
| cDNA Synthesis | Reverse Transcriptase | 50–200 µM |
Research Findings and Optimization
Efficiency of Incorporation
Studies demonstrate that the 11-atom spacer maximizes incorporation efficiency without hindering polymerase activity. Shorter linkers (e.g., Biotin-4-dUTP) reduce labeling density, while longer spacers increase steric interference.
Detection Sensitivity
Biotin-11-dUTP-labeled DNA achieves detection limits of 0.1 pg/µL when paired with streptavidin-horseradish peroxidase (HRP) conjugates, outperforming digoxigenin-based systems by 10-fold.
Thermal Stability
The trisodium formulation exhibits no degradation after 10 freeze-thaw cycles, unlike lyophilized forms, which lose 15–20% activity under similar conditions .
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